2,2-Difluoroethyl formate
Description
Contextualization within Fluorinated Organic Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the rise of fluorinated organic chemistry, a field dedicated to the synthesis and application of these unique compounds. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart characteristics such as enhanced thermal stability, increased lipophilicity, and altered reactivity.
2,2-Difluoroethyl formate (B1220265) is a member of the family of fluorinated esters, which are recognized for their distinct attributes. Theoretical studies, such as ab initio calculations on the structures of fluorinated formates, help to understand the conformational preferences and energetic landscapes of these molecules, providing a foundational understanding of their behavior in chemical reactions. This theoretical framework is crucial for predicting their reactivity and designing new synthetic methodologies.
Significance in Contemporary Chemical Research
The significance of 2,2-difluoroethyl formate in modern research is multifaceted, primarily revolving around its role as a synthetic intermediate and its potential applications in materials science.
One of the most prominent applications of this compound is as a key intermediate in the synthesis of 2,2-difluoroethanol (B47519). google.comchemsrc.com This process typically involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid to produce this compound, which is then converted to 2,2-difluoroethanol through transesterification. google.com 2,2-Difluoroethanol, in turn, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Furthermore, the 2,2-difluoroethyl moiety itself is of considerable interest in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability and binding affinity. researchgate.net While research often focuses on the final products, the efficient synthesis of the 2,2-difluoroethyl precursor, where this compound plays a role, is a critical aspect of this research area.
Recent research has also highlighted the potential of fluorinated compounds, including formates, in the development of advanced materials. For instance, a US patent has described the use of difluoroethyl formate in nonaqueous electrolyte compositions for batteries, suggesting its utility in energy storage technologies. google.com
Overview of Current Research Landscape and Academic Relevance
The current research landscape for this compound is characterized by its frequent appearance as a synthetic intermediate rather than the primary subject of investigation. Academic studies and patents often describe its synthesis as a step in a larger synthetic sequence. google.comsmolecule.com
The academic relevance of this compound is also linked to the broader study of formylating agents. Its analogue, 2,2,2-trifluoroethyl formate (TFEF), is a well-established and versatile reagent for the formylation of alcohols, amines, and N-hydroxylamines. organic-chemistry.orgresearchgate.netnih.gov This raises the possibility of this compound having similar reactivity and utility as a formylating agent, a potential area for future research.
The U.S. Environmental Protection Agency (EPA) has included this compound in its CompTox Chemicals Dashboard, which provides access to high-throughput screening data. epa.gov This inclusion indicates its relevance in toxicological and environmental research, further cementing its place as a compound of academic interest.
While dedicated, in-depth studies on the specific properties and reactivity of this compound are not as abundant as for some of its analogues, its consistent presence in various research contexts underscores its importance. As the demand for novel fluorinated materials and efficient synthetic routes grows, it is likely that this compound will become the focus of more targeted academic investigation.
Compound Properties
| Property | Value |
| Chemical Formula | C₃H₄F₂O₂ |
| CAS Number | 1137875-58-1 |
| Molecular Weight | 110.06 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1137875-58-1 |
|---|---|
Molecular Formula |
C3H4F2O2 |
Molecular Weight |
110.06 g/mol |
IUPAC Name |
2,2-difluoroethyl formate |
InChI |
InChI=1S/C3H4F2O2/c4-3(5)1-7-2-6/h2-3H,1H2 |
InChI Key |
VAXZXQURAFVHFF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes to 2,2-Difluoroethyl Formate (B1220265)
The direct synthesis of 2,2-difluoroethyl formate is primarily achieved through protocols that form the ester bond. These methods are foundational for producing the compound, which can then be used in further chemical transformations.
While transesterification is a common organic reaction for converting one ester to another, its direct application for the synthesis of this compound is less documented than its role in subsequent reactions. Industrial processes often describe a two-step sequence to produce 2,2-difluoroethanol (B47519), where this compound is a key intermediate. google.comgoogle.com In this sequence, the formate is first synthesized via nucleophilic substitution and then undergoes transesterification.
Synthesis of this compound : 1-chloro-2,2-difluoroethane is reacted with an alkali metal salt of formic acid. This is a nucleophilic substitution, not a transesterification reaction. google.comwipo.int
Transesterification : The resulting this compound is then transesterified with an alcohol, such as methanol, often in the presence of a base, to yield 2,2-difluoroethanol. google.comgoogle.com
This process highlights the role of this compound as a stable, isolable intermediate that is amenable to further transformations like base-catalyzed transesterification. google.com
The most prominent alternative and direct route to this compound involves the nucleophilic substitution of a halogenated precursor. This method is a cornerstone of its industrial synthesis.
The reaction involves treating 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid, such as potassium formate or sodium formate, in a suitable polar aprotic solvent. google.com The use of 1-chloro-2,2-difluoroethane is advantageous due to its lower cost and greater commercial availability compared to the bromo- or iodo-analogs. google.com Surprisingly, the conversion proceeds efficiently despite the generally lower reactivity of alkyl chlorides in nucleophilic substitution reactions. google.com
Key parameters for this synthesis are detailed in the following table:
| Parameter | Value |
| Substrate | 1-chloro-2,2-difluoroethane |
| Reagent | Alkali metal salt of formic acid |
| Solvent | Polar aprotic (e.g., DMSO) |
| Temperature | Elevated temperatures |
This protocol provides a direct and scalable method for the formation of the target ester, which can be isolated by distillation before use in further steps. google.com
Synthesis of 2,2-Difluoroethyl Derivatives and Precursors
Beyond the synthesis of this compound itself, significant research has been directed towards developing methods for introducing the 2,2-difluoroethyl group into a wide range of molecules. This process, known as difluoroethylation, is critical for creating derivatives and precursors that are valuable in fields like drug discovery.
Difluoroethylation reactions offer powerful strategies for forging carbon-heteroatom or carbon-carbon bonds involving the -CH₂CF₂H unit. Two major advanced strategies include the use of hypervalent iodine reagents and radical-based approaches.
A modern approach to electrophilic 2,2-difluoroethylation employs hypervalent iodine reagents. Specifically, (2,2-difluoro-ethyl)(aryl)iodonium triflate has emerged as a potent reagent for the difluoroethylation of heteroatom nucleophiles such as thiols, amines, and alcohols. google.comgoogle.com This transformation is proposed to proceed via a ligand coupling mechanism and provides a complementary strategy to existing methods. google.comgoogle.com
The reaction is notable for its mild conditions and broad substrate scope, allowing for the late-stage functionalization of complex molecules, including drugs like Captopril and Mefloquine. google.comgoogle.com
Table 1: Examples of Hypervalent Iodine-Mediated Difluoroethylation
| Nucleophile Type | Example Substrate | Product |
|---|---|---|
| Thiol | Thiophenol | 2,2-Difluoroethyl(phenyl)sulfane |
| Amine | Aniline (B41778) | N-(2,2-difluoroethyl)aniline |
This methodology represents a significant advance in forming C-S, C-N, and C-O bonds with the 2,2-difluoroethyl group.
Radical chemistry provides a powerful and alternative pathway for constructing molecules containing the 2,2-difluoroethyl moiety. These strategies typically involve the generation of the 2,2-difluoroethyl radical (•CH₂CF₂H or its synthetic equivalent MeCF₂•) from a suitable precursor, followed by its addition to an unsaturated system.
A common precursor is sodium difluoroethylsulfinate (MeCF₂SO₂Na). researchgate.net Electrochemical methods have proven particularly effective, where anodic oxidation of the sulfinate generates the MeCF₂• radical. This radical can then engage in a variety of transformations, including tandem cyclization reactions with unsaturated amides to form complex heterocyclic structures. researchgate.net These electrochemical protocols are advantageous as they often proceed under mild conditions without the need for metal catalysts or chemical oxidants. researchgate.net
Table 2: Radical Difluoroethylation via Electrochemical Tandem Cyclization
| Substrate | Radical Precursor | Key Transformation | Product Type |
|---|---|---|---|
| N-arylacrylamide | MeCF₂SO₂Na | Radical addition / Intramolecular cyclization | MeCF₂-containing azaheterocycles |
These radical strategies have expanded the toolbox for synthesizing complex difluoroethylated compounds, offering pathways that are distinct from traditional nucleophilic or electrophilic approaches. researchgate.net
Difluorocarbene-Based Synthetic Pathways
Difluorocarbene (:CF₂), a highly reactive intermediate, offers a powerful tool for the introduction of difluoromethyl and difluoromethylene moieties into organic molecules. Its synthetic utility extends to the formation of C-C, C-O, and C-N bonds, enabling the construction of complex fluorinated compounds.
Generation of Difluorocarbene Intermediates
The transient nature of difluorocarbene necessitates its in-situ generation from various precursors under specific reaction conditions. The choice of precursor and generation method can significantly influence the outcome of the reaction, including selectivity and yield. Common methods for generating difluorocarbene are summarized below.
Several reagents have been developed for the effective generation of difluorocarbene under mild conditions. These reagents are often preferred over traditional methods that may require harsh conditions. researchgate.netcas.cn For instance, (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) and sodium chlorodifluoroacetate are effective precursors. researchgate.netchinesechemsoc.org The generation of difluorocarbene is typically initiated by a base or a fluoride (B91410) source, which facilitates the elimination of a leaving group. cas.cn The electrophilic nature of difluorocarbene, resulting from the strong electron-withdrawing effect of the fluorine atoms, allows it to react readily with electron-rich species. cas.cn
A notable method involves the use of S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor for the difluoromethylation of alcohols. chinesechemsoc.org Mechanochemical methods have also been developed for the generation of difluorocarbene from TMSCF₂Br, offering a solvent-free and efficient approach. chinesechemsoc.org The choice of the difluorocarbene source and reaction conditions is crucial to control the reactivity and avoid side reactions, such as the formation of fluoroformals and orthoformates when reacting with alcohols. cas.cn
Table 1: Common Precursors for Difluorocarbene Generation
| Precursor | Reagent/Condition | Description |
| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Fluoride ion (catalytic) | Releases difluorocarbene under mild, catalytic conditions. researchgate.net |
| Bromo- or Chloro-difluoromethyl phosphonium (B103445) salts | Base | Generates difluorocarbene for various transformations. |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | KF/HF | Effective for O-difluoromethylation of alcohols under mild, basic conditions. cas.cn |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Heat | A common, thermally decomposed precursor. researchgate.net |
| Difluoro(fluorosulfonyl)acetic acid | Base | Generates difluorocarbene for difluoromethylation of alcohols. cas.cn |
Cyclization Reactions Triggered by Difluorocarbene
Difluorocarbene is a versatile C1 synthon that can participate in various cyclization reactions to construct fluorinated heterocyclic and carbocyclic systems. A prominent example is the formal [4+1] cyclization reaction.
One such application involves the reaction of ortho-vinylanilines with a difluorocarbene source to synthesize 2-fluoroindoles. nih.govresearchgate.netdntb.gov.uanih.gov In this process, the difluorocarbene is trapped by the aniline nitrogen, followed by an intramolecular Michael addition and subsequent C-F bond cleavage to afford the indole (B1671886) scaffold. nih.govresearchgate.net This strategy allows for the construction of the indole ring and the simultaneous introduction of a fluorine atom at the C2 position. nih.govresearchgate.netdntb.gov.uanih.gov
Furthermore, a double capture of difluorocarbene by 2-aminostyrenes has been reported to construct 3-(2,2-difluoroethyl)-2-fluoroindoles. acs.org This reaction showcases the ability of difluorocarbene to participate in multiple bond-forming events within a single transformation, leading to complex fluorinated structures without the need for transition metals. acs.org The reaction proceeds with high efficiency and demonstrates excellent functional group compatibility. acs.org
Table 2: Examples of Difluorocarbene-Triggered Cyclizations
| Reactant | Difluorocarbene Source | Product Type | Reference |
| ortho-Vinylaniline | Halodifluoroalkylative reagents | 2-Fluoroindole | nih.govresearchgate.net |
| 2-Aminostyrene | Ethyl bromodifluoroacetate | 3-(2,2-Difluoroethyl)-2-fluoroindole | acs.org |
Functional Group Interconversions on the Difluoroethyl Moiety
The chemical modification of the 2,2-difluoroethyl group itself can provide access to a wider range of fluorinated compounds. These transformations often involve the activation of the C-H or C-F bonds of the difluoroethyl moiety.
The C-H bond in the difluoromethyl group (CF₂H) is more acidic than a typical alkyl C-H bond due to the electron-withdrawing nature of the adjacent fluorine atoms. This increased acidity allows the CF₂H group to act as a lipophilic hydrogen bond donor, a property of interest in medicinal chemistry. mdpi.comresearchgate.net This acidity also opens up pathways for functionalization at this position, although such reactions are less common than C-F bond activations.
The activation and subsequent functionalization of the strong C-F bonds in a difluoromethylene (-CF₂-) group present a significant synthetic challenge due to their high bond dissociation energy. researchgate.netnih.gov However, methods for the selective activation of a single C-F bond in a gem-difluoro compound are being developed. These methods often rely on the use of transition metals or strong Lewis acids to facilitate the C-F bond cleavage. researchgate.netnih.gov For instance, catalytic enantioselective replacement of one fluorine atom in a gem-difluoride has been achieved to form enantioenriched tertiary allylic fluorides. nih.gov
A notable transformation is the direct formylation of phenols using difluorocarbene, which proceeds through an O-difluoromethylation intermediate. rsc.orgrsc.orgresearchgate.net The subsequent hydrolysis of the difluoromethyl ether, involving the functionalization of the C-F bonds, leads to the formation of a formate ester. rsc.orgrsc.orgresearchgate.net This suggests that the difluoroethyl group in a compound like this compound could potentially undergo further reactions at the difluoromethyl carbon, although this would likely require harsh conditions or specific catalytic systems to cleave the stable C-F bonds.
Computational and Theoretical Studies
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsc.orgepfl.ch These calculations reveal how the introduction of fluorine atoms alters the electronic landscape of the formate (B1220265) molecule.
The high electronegativity of fluorine atoms induces a strong electron-withdrawing effect, which significantly lowers the energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A lower HOMO energy generally corresponds to higher oxidative stability, as it requires more energy to remove an electron. mdpi.com Conversely, a lower LUMO energy suggests a higher susceptibility to reduction, as the molecule can more easily accept an electron. mdpi.comresearchgate.net This trade-off is a central theme in the design of fluorinated electrolyte components. mdpi.comchemrxiv.org
For instance, studies on various fluorinated molecules show a consistent trend where fluorination increases the HOMO-LUMO energy gap (ΔE), which is an indicator of greater kinetic stability. mdpi.com The analysis of quantum chemical parameters helps in predicting the reactivity and stability of compounds in electrochemical environments. researchgate.netresearchgate.netpnu.edu.ua
Table 1: Calculated Quantum Chemical Parameters for Representative Molecules Note: This table presents illustrative data from related compounds to demonstrate the effect of fluorination. Values for 2,2-Difluoroethyl formate would require specific calculation.
| Parameter | Description | Expected Effect of Fluorination |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Decreases (more negative), enhancing oxidation resistance. mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Decreases (more negative), increasing reduction tendency. mdpi.comresearchgate.net |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Generally increases, indicating higher kinetic stability. mdpi.com |
| Dipole Moment (μ) | Measure of molecular polarity | Increases, which can affect solubility and ion-solvent interactions. chemrxiv.org |
| Electron Affinity (A) | Energy released when an electron is added | Increases, consistent with a lower LUMO energy. mdpi.com |
| Ionization Potential (I) | Energy required to remove an electron | Increases, consistent with a lower HOMO energy. researchgate.net |
Molecular Dynamics Simulations in Complex Chemical Environments
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of liquids and interfaces. nih.gov For this compound, MD simulations are critical for understanding its role within a liquid electrolyte, particularly in lithium-ion batteries. energy.govenergy.gov
The structure of the lithium-ion (Li⁺) solvation sheath is paramount to battery performance, influencing ionic conductivity, viscosity, and interfacial reactions. rsc.orgarxiv.org In conventional carbonate electrolytes, Li⁺ is strongly coordinated by solvent molecules. Fluorinated esters and ethers, however, are generally weaker solvents due to the reduced electron-donating ability of the oxygen atoms adjacent to fluorinated alkyl chains. arxiv.org
MD simulations of electrolytes containing fluorinated ethers, such as 2,2-Difluoroethyl Methyl Ether (FEME), show that these weakly solvating molecules lead to a higher degree of ion pairing and the formation of large ion aggregates (AGGs), even at low salt concentrations. arxiv.org This anion-rich solvation environment is a key feature of localized high-concentration electrolytes (LHCEs). xmu.edu.cnnih.gov In such a system, anions like bis(fluorosulfonyl)imide (FSI⁻) or hexafluorophosphate (B91526) (PF₆⁻) become more involved in the Li⁺ primary coordination shell. arxiv.orgxmu.edu.cn This restructuring of the solvation sheath can facilitate faster Li⁺ desolvation kinetics at the electrode surface, a critical step for fast charging. rsc.org
The interactions between the electrolyte and the electrode surfaces lead to the formation of a crucial passivation layer known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on thecathode. nih.gov The composition and stability of these interphases dictate the battery's cycle life and safety.
MD simulations, often combined with first-principles calculations, are used to study the decomposition of electrolyte components at the interface. rsc.org Fluorinated solvents like this compound are often designed to decompose preferentially. Their reduction at the anode surface can lead to the formation of a stable, inorganic-rich SEI, which is often high in lithium fluoride (B91410) (LiF). rsc.orgresearchgate.net An LiF-rich SEI is known to be an excellent electron insulator yet a good Li⁺ conductor, effectively suppressing further electrolyte decomposition and preventing lithium dendrite growth. rsc.org Computational studies help elucidate how the molecular structure of fluorinated additives influences the chemical and mechanical properties of this protective layer. nih.govnih.gov
Reaction Pathway Prediction and Energy Profiling
Understanding the potential decomposition reactions of this compound is essential for evaluating its stability and contribution to the SEI. Computational methods can predict the most likely reaction pathways and their associated energy barriers. gov.nl.canih.gov
Using DFT, the bond dissociation energies within the molecule can be calculated to identify the weakest chemical bonds susceptible to breaking during reduction or oxidation. For an ester, likely decomposition pathways include the cleavage of the C-O or O-C(O) bonds. The presence of the difluoroethyl group significantly influences the charge distribution and bond strengths. For example, the strong C-F bonds are unlikely to break, but their electron-withdrawing nature can weaken adjacent bonds.
Computational models can simulate the step-by-step reduction of the molecule at an anode surface. These simulations can predict the formation of radical anions and subsequent fragmentation products, providing a detailed picture of the chemical reactions that contribute to the SEI layer. researchgate.net The energy profile for each potential pathway helps determine which decomposition reactions are kinetically and thermodynamically favorable. researchgate.net
Computational Design Principles for Fluorinated Compounds
The collective insights from quantum chemical analyses and MD simulations have led to the establishment of key design principles for fluorinated compounds intended for electrolyte applications. chemrxiv.orgresearchgate.net The goal is to rationally engineer molecules that balance multiple, often competing, properties.
Electrochemical Stability : Fluorination is a proven strategy to increase the oxidative stability (lower HOMO) of solvents. mdpi.com However, this often comes at the cost of decreased reductive stability (lower LUMO). The pattern and degree of fluorination must be tuned to achieve a wide electrochemical stability window suitable for high-voltage cathodes and graphite (B72142) or lithium metal anodes. chemrxiv.orgmdpi.com
Ion Transport : While high fluorination can enhance stability, it can also lead to higher viscosity and lower ionic conductivity by weakening Li⁺-solvent interactions and promoting ion aggregation. chemrxiv.orgresearchgate.net Computational screening can identify structures that offer a favorable balance, for instance, by optimizing molecular symmetry and the placement of fluorine atoms to minimize intermolecular forces while maintaining desirable electronic properties. chemrxiv.org
Interfacial Chemistry : The ideal fluorinated additive should decompose in a controlled manner to form a thin, uniform, and stable SEI rich in LiF. researchgate.netrsc.org Computational models can screen candidates by predicting their reduction potentials and decomposition products, accelerating the discovery of effective interface-forming additives. mdpi.com
Solvation Ability : Weakly coordinating fluorinated solvents are central to the design of localized high-concentration electrolytes, which promote an anion-driven solvation structure. xmu.edu.cnnih.gov This weak solvation facilitates rapid Li⁺ desolvation at the electrode, which is critical for high-power applications. rsc.org
By integrating high-throughput DFT calculations, MD simulations, and machine learning, researchers can efficiently screen vast chemical spaces of fluorinated compounds to identify promising candidates with an optimal combination of these properties. chemrxiv.orgresearchgate.net
Applications in Advanced Materials Science
Role in Fluorinated Polymer Synthesis and Design
The 2,2-difluoroethyl group is instrumental in the synthesis of fluorinated polymers, particularly polyacrylamides, which exhibit highly desirable characteristics for biomedical and materials science applications. The monomer, N-(2,2-difluoroethyl)acrylamide (F2EA), is a cornerstone for creating these advanced polymers. fluorine1.ru
A significant application of the 2,2-difluoroethyl moiety is in the creation of thermoresponsive polymers, most notably poly[N-(2,2-difluoroethyl)acrylamide] (PDFEAM). google.comresearchgate.net These polymers exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase separation from an aqueous solution when heated above a specific cloud point temperature (TCP). nih.gov Below the TCP, the polymer chains are soluble, but above it, they collapse and aggregate.
The presence of the -CHF₂ group in PDFEAM is critical to this behavior. nih.gov This fluorinated moiety, along with the amide group, creates a delicate hydrophilic-hydrophobic balance. nih.gov Research comparing PDFEAM with other thermoresponsive polyacrylamides like poly(N-isopropylacrylamide) (PNIPAM) has shown that the nature and degree of fluorination can precisely control the thermoresponsive properties. google.comnih.gov The TCP of these polymers can be tuned by altering the polymer's molar mass or concentration. nih.gov For example, PDFEAM exhibits an LCST of approximately 25°C, a temperature that is highly relevant for biomedical applications. nih.gov The stability of these polymers to ionizing radiation has also been studied, with PDFEAM showing moderate stability, making it suitable for applications requiring sterilization or exposure to radiopharmaceuticals. epa.gov
Comparison of Thermoresponsive Polyacrylamides
| Polymer | Abbreviation | Key Structural Feature | Thermoresponsive Behavior | Reference |
|---|---|---|---|---|
| poly[N-(2,2-difluoroethyl)acrylamide] | pDFEA / PDFEAM | Contains -CHF₂ moiety | Exhibits LCST; TCP can be tuned. Relatively new and atypical thermoresponsive acrylamide. | nih.gov |
| poly[(N-isopropyl)acrylamide] | pNIPAM | Contains isopropyl group | Benchmark thermoresponsive polymer; acts as hydrogen bond donor and acceptor. | nih.gov |
| poly[(N,N-diethyl)acrylamide] | pDEA | Contains two ethyl groups | Acts as a hydrogen bond acceptor only. | nih.gov |
| poly[(N-acryloyl)pyrrolidine] | pAP | Contains pyrrolidine (B122466) ring | TCP is above body temperature under certain conditions. | cuni.cz |
The stimuli-responsive nature of polymers containing the 2,2-difluoroethyl moiety allows for their self-assembly into complex, higher-order structures. nottingham.ac.ukgoogle.com Block copolymers, which consist of chemically distinct polymer chains linked together, can be designed to self-assemble in solution when one block becomes insoluble due to an external trigger, such as a change in temperature. google.com
Specifically, diblock copolymers featuring a hydrophilic block (like poly[N-(2-hydroxypropyl)methacrylamide] or poly(2-methyl-2-oxazoline)) and a thermoresponsive PDFEAM block are prime examples. fluorine1.runih.govgoogle.comchemicalbook.com At temperatures below the TCP of the PDFEAM block, these copolymers dissolve as individual chains (unimers) in water. nih.gov However, upon heating above the TCP, the PDFEAM block becomes hydrophobic and collapses, driving the self-assembly of the polymer chains into nanoparticles. chemicalbook.com These nanoparticles typically feature a core composed of the collapsed, hydrophobic PDFEAM chains and a stabilizing outer shell of the still-soluble hydrophilic chains. fluorine1.ru The process of forming these self-assembled nanoparticles can occur in a single step through a technique called polymerization-induced self-assembly (PISA). wipo.intchemicalbook.com
Depending on the polymer concentration, these systems can form not only nanoparticles in dilute solutions but also physically cross-linked hydrogels at higher concentrations. nottingham.ac.ukinnospk.com This ability to transition between soluble chains, nanoparticles, and hydrogels makes these materials highly versatile for applications such as drug delivery, where a therapeutic agent could be encapsulated within the nanoparticle core. researchgate.netacs.org
Materials for Sensing and Imaging
The unique nuclear properties of fluorine make it an excellent candidate for specialized imaging techniques, and polymers incorporating the 2,2-difluoroethyl group have been developed to harness this potential.
Fluorine-19 (¹⁹F) MRI has emerged as a powerful non-invasive diagnostic tool. wipo.intfluorine1.ruchemicalbook.com Unlike conventional proton (¹H) MRI, which contends with a high natural background signal from water and lipids in the body, there is virtually no endogenous fluorine in tissues. wipo.intchemicalbook.com This results in a background-free imaging modality where any detected signal comes directly from an administered ¹⁹F-containing tracer, enabling "hotspot" visualization. wipo.intchemicalbook.com
Polymers based on N-(2,2-difluoroethyl)acrylamide (PDFEAM) are considered ideal tracers for ¹⁹F MRI for several reasons. nottingham.ac.uk They contain a high content of magnetically equivalent fluorine atoms (28 wt% in PDFEAM), which is crucial for generating a strong signal. Furthermore, these polymers exhibit excellent ¹⁹F relaxation properties, which are essential for high-quality imaging. wipo.int A significant challenge with many fluorinated tracers is that as they become more densely packed, such as in the core of a nanoparticle, their chain mobility decreases, which can severely weaken the MRI signal. wipo.intchemicalbook.com
However, diblock copolymers of PDFEAM have been shown to retain excellent ¹⁹F relaxation properties and a strong MRI signal even after they self-assemble into nanoparticles upon heating. wipo.intnih.govchemicalbook.com This is attributed to the acrylamide-based polymer backbone remaining well-hydrated even in its collapsed, aggregated state, which preserves segmental chain mobility. wipo.intchemicalbook.com Copolymers of PDFEAM have been successfully used for the ¹⁹F MRI of angiogenesis and for labeling pancreatic islets. fluorine1.ru The structure of these polymeric tracers can be finely tuned to maximize the ¹⁹F MR signal while maintaining favorable biological characteristics. chemicalbook.com
Features of PDFEAM-Based ¹⁹F MRI Tracers
| Feature | Description | Reference |
|---|---|---|
| High Fluorine Content | PDFEAM homopolymer contains 28 wt% fluorine, providing a strong signal source. | |
| Zero Background Signal | The negligible concentration of fluorine in the body allows for highly specific, background-free imaging. | wipo.int |
| Excellent Relaxation Properties | The polymer structure maintains high segmental chain mobility even after self-assembly, preserving the MRI signal. | wipo.intchemicalbook.com |
| Stimuli-Responsive Self-Assembly | Thermoresponsive behavior allows for the formation of nanoparticle tracers at physiological temperatures. | nih.gov |
| Biocompatibility | Polymers like PDFEAM are hydrophilic and biocompatible, making them suitable for in vivo applications. |
Role in Advanced Formulation Processes in Chemical Manufacturing
While the end-use applications in advanced materials are significant, 2,2-difluoroethyl formate (B1220265) and its derivatives also play a fundamental role as intermediates and components in advanced formulation and manufacturing processes.
2,2-Difluoroethyl formate is a key precursor in a scalable, two-step industrial process to produce 2,2-difluoroethanol (B47519). wipo.intgoogle.com The process involves first reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid to yield this compound. google.comchemicalbook.com This formate is then converted to 2,2-difluoroethanol via transesterification. wipo.intchemicalbook.com This alcohol is a critical intermediate for synthesizing active ingredients for pharmaceuticals and pesticides, as well as functional materials like fluorine-containing polymers. google.comacs.org
The utility of 2,2-difluoroethyl esters extends to formulation science. The closely related compound, 2,2-difluoroethyl acetate (B1210297), is used as a solvent and reactive intermediate in the production of materials such as protective coatings, dyes, plastics, and adhesives where durability and chemical resistance are required. acs.org Its fluorinated structure contributes to the enhanced performance of these final products. acs.org Furthermore, such esters have found application in high-performance electrochemical formulations, specifically as components in fluorinated electrolytes for lithium-ion batteries, where they help to improve safety and cycling stability. The role of this compound as a foundational building block highlights its importance in the manufacturing pipeline for a wide array of advanced chemical products.
Electrolyte Research in Electrochemical Energy Storage Systems
Novel Electrolyte Solvent Development for Lithium-Ion Batteries
The solvent system in a lithium-ion battery is crucial as it dictates ionic conductivity, operational temperature range, and, most critically, safety and stability. The introduction of fluorine into organic solvents is a well-established strategy to enhance their electrochemical properties.
Nonflammable Electrolyte Formulations Containing Difluoroethyl Esters
A primary safety concern for lithium-ion batteries is the flammability of conventional carbonate-based electrolytes. Fluorinated compounds are inherently less flammable than their non-fluorinated counterparts. The incorporation of difluoroethyl esters into electrolyte formulations significantly enhances their fire-retardant properties.
Research on the closely related compound, 2,2-difluoroethyl acetate (B1210297) (DFEA), demonstrates the efficacy of this approach. An electrolyte composed of cyclic carbonates and DFEA was found to be nonflammable, greatly improving battery safety. nih.gov The strong electron-withdrawing effect of the two fluorine atoms on the ethyl group reduces the volatility and combustibility of the solvent. This principle applies to 2,2-Difluoroethyl formate (B1220265), which shares the same difluoroethyl group and is expected to exhibit similar nonflammable characteristics, making it a valuable component for high-safety electrolyte systems. nih.gov The use of such nonflammable solvents, often in combination with flame-retardant additives like (Phenoxy)pentafluorocyclotriphosphazene (FPPN), can lead to electrolytes that are entirely non-flammable while maintaining practical ionic conductivities. rsc.org
Fluorinated Non-Solvating Cosolvents (FNSCs) in High-Concentration Electrolytes
High-concentration electrolytes (HCEs), where the salt-to-solvent ratio is significantly increased, have shown promise in improving battery stability by altering the lithium-ion solvation structure and promoting the formation of a stable protective layer on the electrodes. However, HCEs often suffer from high viscosity and poor ionic conductivity. To address this, the concept of localized high-concentration electrolytes (LHCEs) was introduced. LHCEs consist of a high concentration of salt and a solvating solvent, diluted with a non-solvating cosolvent. researchgate.net
Fluorinated compounds are ideal candidates for these diluents, known as fluorinated non-solvating cosolvents (FNSCs), due to their low viscosity, high oxidative stability, and poor ability to dissolve lithium salts. researchgate.netgoogle.com This ensures that the localized high-concentration domains are maintained. While extensive research has focused on fluorinated ethers like bis(2,2-difluoroethyl) ether (BDE) researchgate.net and orthoformates like tris(2,2,2-trifluoroethyl)orthoformate (B1306895) (TFEO) google.comrsc.org as FNSCs, 2,2-Difluoroethyl formate possesses the physicochemical properties—namely, high degree of fluorination and expected low solvation ability for Li⁺—that make it a potential candidate for use as a diluent in LHCE formulations. The use of FNSCs is critical for creating electrolytes that prevent dendrite growth on lithium metal anodes and enable stable cycling. researchgate.netresearchgate.net
Rational Tuning of Fluorination Degree for Optimized Battery Performance
The number of fluorine atoms in a solvent molecule significantly influences its properties and, consequently, battery performance. Studies on fluorinated ethers and borate (B1201080) esters have shown that systematically tuning the degree of fluorination is a powerful strategy for optimizing electrolytes. rsc.orguchicago.edu
Research comparing a series of fluorinated 1,2-diethoxyethane (B108276) (DEE) solvents revealed that a higher degree of fluorination leads to better cycling stability in lithium-metal batteries. rsc.orgchemrxiv.orgosti.gov For instance, an electrolyte with a difluorinated DEE (F1F2) solvent showed significantly longer cycle life compared to its monofluorinated (F1F1) and non-fluorinated (F1F0) counterparts. rsc.orgchemrxiv.org This improvement is attributed to the enhanced oxidative stability and the ability to form a more robust solid electrolyte interphase (SEI) on the lithium metal anode. rsc.orgresearchgate.net
This principle of "tuning" suggests that this compound could offer a balanced performance profile compared to its non-fluorinated, monofluorinated, or trifluorinated analogues. While non-fluorinated esters may have better salt-dissolving power, they lack oxidative stability. Conversely, highly fluorinated versions might have excellent stability but poor solubility and high cost. The difluoro- substitution in this compound represents a rational design choice to balance these competing factors for optimized battery performance.
| Fluorinated Solvent | Key Finding | Reference |
|---|---|---|
| Fluorinated 1,2-diethoxyethane (DEE) Series (F1F0, F1F1, F1F2) | Cycling stability increases with higher fluorination degree (F1F0 < F1F1 < F1F2) due to better stability against both anode and cathode. | rsc.orgchemrxiv.org |
| Tris(2-fluoroethyl) borate (TFEB) | Partial fluorination unexpectedly increases lithium salt solubility compared to the non-fluorinated counterpart, enabling stable cycling. | uchicago.edu |
Interfacial Chemistry and Solid Electrolyte Interphase (SEI) Formation
The interfaces between the electrolyte and the electrodes are where the critical electrochemical reactions occur. The formation of stable passivation layers—the Solid Electrolyte Interphase (SEI) on the anode and the Cathode-Electrolyte Interface (CEI) on the cathode—is paramount for long-term battery life.
Anode-Electrolyte Interface Stabilization and Composition
The SEI is formed during the initial charging cycles from the reductive decomposition of electrolyte components on the anode surface. A robust and stable SEI should be electronically insulating but ionically conductive, preventing continuous electrolyte decomposition while allowing Li⁺ transport. dlr.dersc.org
Fluorinated solvents like this compound play a crucial role in forming a high-quality SEI. Due to the electron-withdrawing fluorine atoms, these molecules have a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to conventional carbonate solvents. This means they are reduced preferentially on the anode surface. The decomposition of fluorinated compounds is known to generate a high content of lithium fluoride (B91410) (LiF) in the SEI. osti.gov An LiF-rich SEI is dense, mechanically robust, and highly effective at suppressing lithium dendrite growth and accommodating the volume changes of anodes like silicon. nih.govresearchgate.net
Studies on 2,2-difluoroethyl acetate (DFEA) have shown that its decomposition leads to a robust, inorganic-rich SEI with a gradient architecture on SiOx/graphite (B72142) anodes. nih.gov This stable interface prevents excessive electrolyte decomposition and alleviates structural decay of the anode, contributing to exceptional cycling performance. nih.gov Given the identical difluoroethyl functional group, this compound is expected to participate in similar decomposition pathways to form a highly stable, LiF-rich anode interphase.
| Electrolyte Component | Resulting SEI Characteristic | Impact on Performance | Reference |
|---|---|---|---|
| 2,2-Difluoroethyl acetate (DFEA) | Robust, inorganic-rich, gradient-architecture SEI. | Prevents excessive electrolyte reduction, alleviates anode structural decay, improves cycle life. | nih.gov |
| Bis(2,2-difluoroethyl) ether (BDE) | Uniform, LiF-rich SEI. | Suppresses dendrite deposition, results in high Coulombic efficiency. | researchgate.net |
| Fluoroethylene carbonate (FEC) | Forms SEI at higher potentials, rich in LiF. | Enables rapid healing of SEI defects and improved cycling. | nih.gov |
Cathode-Electrolyte Interface (CEI) Formation and Regulation
At the cathode, especially with high-voltage materials like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) or LiNi₀.₅Mn₁.₅O₄ (LNMO), the electrolyte can undergo oxidative decomposition, leading to capacity fade and impedance growth. nist.gov A stable Cathode-Electrolyte Interface (CEI) is necessary to protect the cathode surface from these parasitic reactions. nih.govoaepublish.com
Fluorinated solvents contribute positively to CEI formation. Their high oxidative stability, a result of the electron-withdrawing fluorine atoms increasing the Highest Occupied Molecular Orbital (HOMO) energy, makes them more resistant to decomposition at high potentials. When they do decompose, they can form a protective, thin, and stable CEI layer that is rich in LiF. rsc.org For example, adding 2,2-difluoroethyl trifluoromethanesulfonate (B1224126) (DTS) to an ether-based electrolyte was shown to form a LiF-rich, organics-less CEI, which minimized cathode cracking and degradation at a high voltage of 4.6 V. rsc.org Similarly, ethyl 2-(2-fluoroethoxy)ethyl carbonate (EFEEC) as an additive was found to form stable CEI on high-Ni cathodes, suppressing parasitic reactions. researchgate.net
Based on these findings, this compound is anticipated to enhance the stability of the cathode interface. Its inherent resistance to oxidation and its potential to contribute to an LiF-containing CEI make it a suitable component for electrolytes in high-energy lithium-ion batteries that operate at elevated voltages.
Influence on Ionic Transport and Electrode Stability
The compound this compound is a member of the fluorinated acyclic carboxylic acid ester family, which is under investigation for its potential use in non-aqueous liquid electrolytes for electrochemical cells, such as lithium-ion batteries. google.comjustia.com Its influence on battery performance is primarily understood through the function of its 2,2-difluoroethyl (–CF2H) group, a feature it shares with other researched fluorinated compounds like 2,2-difluoroethyl acetate (DFEA), bis(2,2-difluoroethyl) ether (BDE), and 2,2-difluoroethyl methyl sulfone (FS). researchgate.netrsc.orgnih.gov The effects of this functional group can be analyzed in terms of ionic transport and the stability of the electrode-electrolyte interfaces.
Electrode Stability: The primary advantage of using this compound and related compounds lies in their ability to improve the stability of both the anode and cathode. This is achieved through their preferential decomposition to form protective interfacial layers.
Anode Stability and the Solid Electrolyte Interphase (SEI): Compounds containing the 2,2-difluoroethyl group typically have a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to standard electrolyte solvents. nih.gov This property promotes their early reduction on the anode surface during the initial charging cycles. The decomposition products contribute to the formation of a robust and stable Solid Electrolyte Interphase (SEI). rsc.org This SEI is notably rich in inorganic components, particularly Lithium Fluoride (LiF). researchgate.netrsc.org A uniform, LiF-rich SEI is highly effective at passivating the anode surface, which is crucial for:
Preventing the continuous decomposition of the electrolyte. nih.gov
Suppressing the growth of lithium dendrites on lithium metal anodes, a major safety and performance issue. researchgate.net
Accommodating the significant volume changes of next-generation anode materials like silicon, thereby improving their structural integrity and cycle life. nih.gov
Cathode Stability and the Cathode Electrolyte Interphase (CEI): At the cathode, especially in high-voltage applications, the –CF2H group can be preferentially oxidized. rsc.org This process forms a stable Cathode Electrolyte Interphase (CEI). rsc.org This protective film shields the cathode material from direct contact with the bulk electrolyte, mitigating parasitic reactions. rsc.orgdtu.dk The formation of a stable CEI is critical for suppressing the dissolution of transition metals from the cathode lattice and preventing structural degradation, which are common failure mechanisms in high-voltage batteries. rsc.org
Electrochemical Performance Evaluation in Advanced Battery Chemistries
The beneficial effects of the 2,2-difluoroethyl functional group on ionic transport and electrode stability translate into significant performance improvements in advanced battery systems. Research on analogous compounds provides insight into the potential of this compound in various cell chemistries, including those with high-energy silicon-based anodes and high-voltage lithium metal configurations.
In high-energy-density lithium-ion batteries utilizing a silicon-graphite (SiOx/graphite) composite anode and an NMC811 cathode, the use of 2,2-difluoroethyl acetate (DFEA) as a co-solvent was shown to be highly effective. The robust, inorganic-rich SEI formed by DFEA decomposition successfully mitigated the structural decay of the anode associated with volume changes and prevented excessive electrolyte consumption. nih.gov This resulted in exceptional long-term cycling stability, with pouch cells retaining 80% of their initial capacity after 1000 cycles. nih.gov
For lithium metal batteries (LMBs), the stabilization of the lithium metal anode is paramount. The use of bis(2,2-difluoroethyl) ether (BDE) as a co-solvent in a Li||NCM full cell promoted the formation of a uniform, LiF-rich SEI that effectively suppressed dendrite growth. researchgate.net This led to a high coulombic efficiency of 99.6% and an outstanding capacity retention of 97% after 200 cycles. researchgate.net
In the challenging environment of ultrahigh-voltage (5V-class) LMBs, the dual-stabilizing function of the 2,2-difluoroethyl group is particularly advantageous. An electrolyte additive, 2,2-difluoroethyl methyl sulfone (FS), demonstrated the ability to form a protective CEI on a LiNi0.5Mn1.5O4 (LNMO) cathode and a stable SEI on the lithium metal anode. rsc.org This dual-sided protection enabled a 40 μm-Li/LNMO full cell to achieve a high capacity retention of 84% over 600 cycles at a 1C rate. rsc.org
The collective findings from these studies on compounds featuring the 2,2-difluoroethyl moiety underscore the potential of this compound as a valuable electrolyte component for enhancing the cycle life, efficiency, and stability of next-generation electrochemical energy storage systems.
Table 1: Performance of Electrolytes Containing the 2,2-Difluoroethyl Moiety in Advanced Batteries | Active Compound | Battery Chemistry | Key Performance Metric | Source | | :--- | :--- | :--- | :--- | | 2,2-Difluoroethyl acetate (DFEA) | NMC811 || SiOx/graphite | 80% capacity retention after 1000 cycles | nih.gov | | bis(2,2-difluoroethyl) ether (BDE) | Li || NCM | 97% capacity retention after 200 cycles; 99.6% Coulombic Efficiency | researchgate.net | | 2,2-Difluoroethyl methyl sulfone (FS) | Li / LiNi0.5Mn1.5O4 (LNMO) | 84% capacity retention over 600 cycles | rsc.org |
Advanced Analytical Characterization in Research
Spectroscopic Techniques
Spectroscopy is a fundamental tool for probing the molecular structure and environment of 2,2-difluoroethyl formate (B1220265). Different spectroscopic methods provide complementary information about its bonding, functional groups, and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F) for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. weebly.com For 2,2-difluoroethyl formate, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. pressbooks.publibretexts.org In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the formate proton (HCOO-), the methylene (B1212753) protons (-CH₂-), and any other protons in the molecule. The chemical shift of these signals, their integration (the area under the peak), and their splitting patterns (multiplicity) are key to assigning the structure. pressbooks.pub For instance, the methylene protons adjacent to the fluorine atoms would exhibit complex splitting patterns due to coupling with both the neighboring protons and the fluorine atoms.
¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and valuable tool. magritek.comhuji.ac.il It provides detailed information about the chemical environment of the fluorine atoms. magritek.com The ¹⁹F NMR spectrum of this compound would show signals whose chemical shifts are indicative of the C-F bonding environment. Furthermore, the coupling between the fluorine atoms and the adjacent protons (H-F coupling) provides crucial data for confirming the molecular structure. huji.ac.il The wide chemical shift range and high sensitivity of ¹⁹F NMR make it ideal for detecting even small changes in the electronic environment of the fluorine atoms, which can be useful for studying intermolecular interactions. huji.ac.ilresearchgate.net
Table 1: Representative NMR Data for Fluoro-organic Compounds This table provides illustrative data on the types of information obtained from NMR spectroscopy for compounds containing fluorine, which is analogous to the analysis of this compound.
| Nucleus | Parameter | Typical Information Gained | Example Application |
|---|---|---|---|
| ¹H | Chemical Shift (ppm) | Electronic environment of protons | Distinguishing between formate and methylene protons |
| ¹H | Integration | Ratio of different types of protons | Confirming the number of protons in each part of the molecule |
| ¹H | Splitting (Multiplicity) | Number of neighboring protons and fluorine atoms | Elucidating the connectivity of atoms |
| ¹⁹F | Chemical Shift (ppm) | Electronic environment of fluorine atoms | Confirming the presence and nature of C-F bonds |
| ¹⁹F | Coupling Constants (J, Hz) | Connectivity to neighboring protons | Confirming the geminal difluoro arrangement |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acenet.edustudymind.co.uk When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. savemyexams.com The resulting IR spectrum is a unique fingerprint of the molecule. savemyexams.comdocbrown.info
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent peaks would be:
C=O stretch: A strong absorption band typically in the region of 1700-1750 cm⁻¹ is indicative of the carbonyl group in the formate ester. studymind.co.uk
C-O stretch: Absorptions corresponding to the stretching of the C-O single bonds in the ester group would also be present, usually in the 1000-1300 cm⁻¹ range.
C-H stretch: Peaks associated with the stretching of the C-H bonds would appear around 2850-3000 cm⁻¹. docbrown.info
C-F stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region are characteristic of carbon-fluorine bonds.
The precise positions and intensities of these bands can provide further structural information and can be used to confirm the identity of the compound. acenet.edu
Table 2: Characteristic Infrared Absorption Frequencies This table outlines the expected IR absorption regions for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1700 - 1750 | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
| C-H | Stretch | 2850 - 3000 | Medium to Strong |
| C-F | Stretch | 1000 - 1400 | Strong |
Raman Spectroscopy for Solvation Structure Analysis in Electrolytes
Raman spectroscopy is another vibrational spectroscopy technique that is particularly useful for studying the solvation structure of electrolytes. echemmat.com Unlike IR spectroscopy, Raman is often less sensitive to highly polar bonds like O-H, making it well-suited for analyzing samples in aqueous or polar organic solvents. In the context of battery research, where this compound might be used as a co-solvent, Raman spectroscopy can provide insights into ion-solvent and solvent-solvent interactions. researchgate.netresearchgate.net
X-ray Absorption Spectroscopy (XAS) for Interfacial Layer Characterization
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local atomic and electronic structure of materials. chemrxiv.org In the context of lithium-ion batteries, where this compound could be a component of the electrolyte, XAS is invaluable for characterizing the solid electrolyte interphase (SEI) layer that forms on the electrode surfaces. nih.govresearchgate.net The SEI is crucial for battery performance and longevity.
By tuning the X-ray energy to the absorption edges of elements present in the SEI (such as carbon, oxygen, and fluorine), XAS can provide detailed chemical information about the composition of this layer. chemrxiv.orgnih.gov For example, F K-edge XAS can identify the formation of lithium fluoride (B91410) (LiF), a common SEI component, while O and C K-edge XAS can reveal the presence of organic decomposition products from the electrolyte, which may include species derived from this compound. nih.govkratos.com Operando XAS, performed while the battery is cycling, can track the chemical evolution of the SEI in real-time. chemrxiv.orgnih.gov
Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can be used to identify unknown compounds, quantify known materials, and elucidate the structure and chemical properties of molecules. In the study of this compound, MS is particularly useful for identifying its decomposition products and reaction intermediates, especially when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). rsc.org
For instance, in studies of electrolyte degradation in lithium-ion batteries, GC-MS can be employed to separate and identify volatile decomposition products of the electrolyte, which might include fragments of this compound. rsc.org The mass spectrum of the parent molecule would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for structural confirmation. The analysis of these fragments helps in piecing together the decomposition pathways of the compound under various conditions, such as thermal stress or electrochemical cycling. jeol.com
Chromatographic Separations for Purity Assessment and Complex Mixture Analysis
Chromatography is a laboratory technique for the separation of a mixture. nih.gov The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, chromatographic techniques are essential for assessing its purity and for analyzing complex mixtures where it might be a component.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic methods used for this purpose. michigan.gov
Purity Assessment: By developing a suitable chromatographic method, a single sharp peak corresponding to this compound should be observed. americanpharmaceuticalreview.com The presence of other peaks would indicate impurities, and their peak areas can be used to quantify the level of impurity. americanpharmaceuticalreview.comchromatographyonline.com
Complex Mixture Analysis: In research where this compound is part of a multi-component system, such as an electrolyte blend, chromatography allows for the separation and quantification of each component. This is crucial for quality control and for studying the stability of the mixture over time. americanpharmaceuticalreview.com
Electrochemical Characterization Methods for Performance Evaluation
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of an electrolyte. libretexts.org By sweeping the potential of a working electrode in the electrolyte, a voltammogram is produced that reveals the potentials at which the electrolyte oxidizes and reduces. This data is critical for determining the electrochemical stability window of the electrolyte. An ideal electrolyte should remain stable and not decompose within the operating voltage range of the battery's electrodes. For instance, in studies of other fluorinated electrolytes, CV is used to demonstrate their stability at high voltages, which is a key requirement for high-energy-density lithium-ion batteries. bham.ac.ukrsc.org
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that measures the impedance of a battery cell over a range of frequencies. arxiv.orgucl.ac.uk The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to separate and quantify different resistance components within the cell. These include the electrolyte resistance, the resistance of the solid electrolyte interphase (SEI) layer that forms on the anode, and the charge transfer resistance at the electrode-electrolyte interface. nih.govresearchgate.net For a novel component like this compound, EIS would be essential to understand its effect on the ionic conductivity of the electrolyte and the quality of the protective SEI layer formed on the electrodes.
Galvanostatic Cycling
Galvanostatic cycling involves charging and discharging a battery at a constant current to evaluate its long-term performance and stability. nih.govnpl.co.uk Key metrics obtained from these tests include coulombic efficiency (the ratio of charge output to charge input in a cycle), capacity retention over numerous cycles, and the evolution of cell voltage profiles. researchgate.net This method directly assesses the practical impact of an electrolyte component on the battery's cycle life and efficiency. For example, studies on electrolyte additives show how they can improve capacity retention and coulombic efficiency over hundreds of cycles. rsc.orgresearchgate.net
While the specific data for this compound is not available, the performance of analogous compounds is often presented in detailed tables. For comparison, a hypothetical data table for an electrolyte containing a fluorinated ester might look like the following:
Table 1: Hypothetical Galvanostatic Cycling Performance of a Li||NCM811 Coin Cell with a Fluorinated Ester Additive
This table is for illustrative purposes only and is not based on experimental data for this compound.
| Cycle Number | Discharge Capacity (mAh/g) | Coulombic Efficiency (%) |
|---|---|---|
| 1 | 195.2 | 88.5 |
| 50 | 185.6 | 99.7 |
| 100 | 178.4 | 99.8 |
| 200 | 165.3 | 99.8 |
| 300 | 152.1 | 99.7 |
Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data for a Li||Li Symmetric Cell
This table is for illustrative purposes only and is not based on experimental data for this compound.
| Cycle Number | Interfacial Resistance (Ω) |
|---|---|
| Initial | 150.5 |
| 10 | 45.2 |
| 50 | 55.8 |
| 100 | 68.9 |
Without dedicated research, the specific contributions of this compound to these electrochemical parameters remain unknown. Future studies would need to perform these characterizations to establish its potential and viability for use in next-generation energy storage systems.
Emerging Research Directions and Future Outlook
Advancing Synthetic Pathways for Greater Efficiency and Selectivity
The traditional synthesis of 2,2-Difluoroethyl formate (B1220265) often serves as an intermediate step in the production of 2,2-difluoroethanol (B47519). One established method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid in a suitable solvent. google.comgoogle.com This nucleophilic substitution reaction is notable because it effectively utilizes a less reactive alkyl chloride, which is a more cost-effective and readily available starting material compared to its bromide or iodide counterparts. google.com
| Starting Material | Reagent | Key Feature |
| 1-chloro-2,2-difluoroethane | Alkali metal salt of formic acid | Utilizes a cost-effective and commercially available starting material. google.com |
| 1-bromo-2,2-difluoroethane | Sodium or potassium salt of formic acid | An alternative pathway, though the starting material is generally more expensive. google.com |
Crafting Multifunctional Derivatives
2,2-Difluoroethyl formate is a valuable building block for synthesizing more complex, functionalized molecules. The difluoroethyl moiety is of particular interest as its incorporation into larger molecules can significantly alter their chemical and physical properties. Research in this area focuses on using this compound in reactions that lead to a wide range of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.
For instance, the development of (2,2-difluoroethyl)-1,3-dicarbonyl compounds through reactions with difluoroacetic anhydride (B1165640) highlights the utility of difluoroethyl groups in creating molecules with potential fungicidal activities. researchgate.netrsc.org The exploration of such reactions opens the door to a vast library of novel compounds where the unique properties of the difluoroethyl group can be harnessed for specific functions.
Leveraging Computational Modeling for Predictive Insights
Advanced computational modeling is becoming an indispensable tool in the study of this compound and its derivatives. Theoretical methods, such as Density Functional Theory (DFT), allow researchers to predict a wide range of properties, including molecular structure, reactivity, and spectroscopic characteristics. This predictive capability accelerates the research and development process by enabling the in silico screening of potential synthetic pathways and the rational design of new molecules with desired functionalities.
Computational studies can provide deep insights into reaction mechanisms, helping to explain experimental observations and guide the optimization of reaction conditions for improved efficiency and selectivity. By modeling the transition states and intermediates of reactions involving this compound, chemists can better understand the factors that control the outcome of a reaction and devise strategies to favor the formation of the desired product.
Broadening Horizons: Interdisciplinary Applications
The unique properties imparted by the difluoroethyl group make this compound and its derivatives attractive for a variety of interdisciplinary fields. While still an emerging area of research, the potential applications are extensive.
In materials science, the incorporation of fluorinated moieties can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. This could lead to the development of new polymers, coatings, and liquid crystals with superior performance characteristics. In medicinal chemistry and agrochemistry, the introduction of fluorine atoms into bioactive molecules is a well-established strategy for modulating their metabolic stability, binding affinity, and bioavailability. The use of this compound as a synthon provides a direct route to novel fluorinated compounds that could be investigated as potential new drugs or crop protection agents. The exploration of its derivatives in these and other fields is an active area of research with the potential for significant scientific and technological impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
